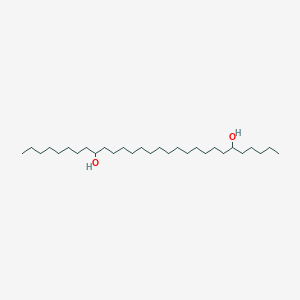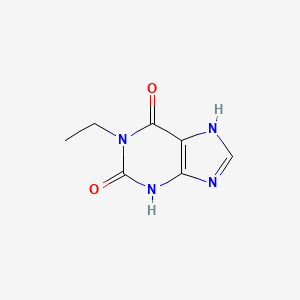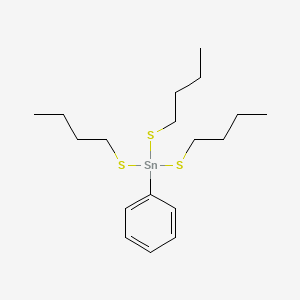
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol is a chemical compound with a unique structure that includes two tert-butyl groups and a trimethylsilyl group attached to a disiloxane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol typically involves the reaction of tert-butyl lithium with trimethylchlorosilane, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of tert-butyl lithium with trimethylchlorosilane: This step forms the intermediate tert-butyltrimethylsilane.
Hydrolysis: The intermediate is then hydrolyzed to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts such as platinum or palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives.
Aplicaciones Científicas De Investigación
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of specialty polymers and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism by which 1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Di-tert-butylperoxy-3,3,5-trimethylcyclohexane: This compound is used as a crosslinking agent in polymerization reactions.
5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Used as a ligand in catalysis.
1,3-Di-tert-butylbenzene: Participates in various organic reactions.
Uniqueness
1,1-Di-tert-butyl-3,3,3-trimethyldisiloxan-1-ol is unique due to its disiloxane backbone and the presence of both tert-butyl and trimethylsilyl groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
92810-27-0 |
|---|---|
Fórmula molecular |
C11H28O2Si2 |
Peso molecular |
248.51 g/mol |
Nombre IUPAC |
ditert-butyl-hydroxy-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H28O2Si2/c1-10(2,3)15(12,11(4,5)6)13-14(7,8)9/h12H,1-9H3 |
Clave InChI |
YFEZRRXBZHCVPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

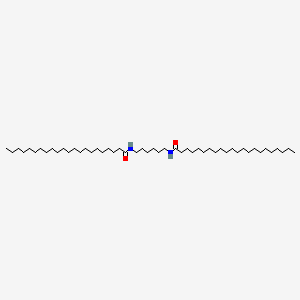
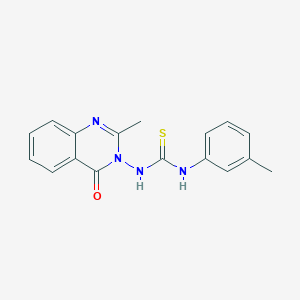
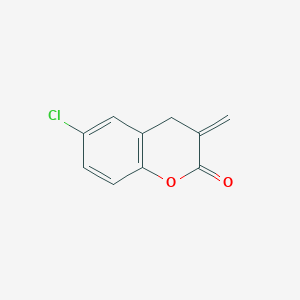
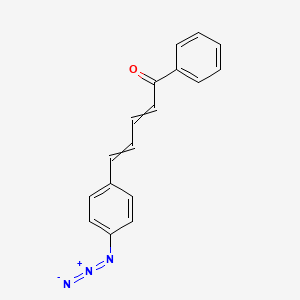

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)

arsanium bromide](/img/structure/B14342323.png)
